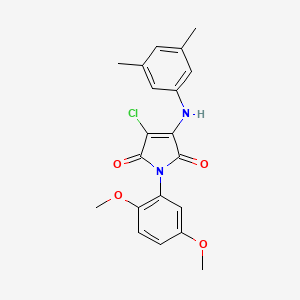
3-Chloro-1-(2,5-dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione
概要
説明
3-Chloro-1-(2,5-dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro group, two methoxy groups, and a dimethylanilino group attached to a pyrrole-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,5-dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between a suitable diketone and an amine. For example, the reaction between 2,5-hexanedione and aniline in the presence of an acid catalyst can yield the pyrrole core.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction. This can be achieved by treating the pyrrole core with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the pyrrole core with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylanilino Group: The dimethylanilino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrrole core with 3,5-dimethylaniline in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3-Chloro-1-(2,5-dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other coupled products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield amines or alcohols, substitution can yield various substituted derivatives, and coupling reactions can yield biaryl or other coupled products.
科学的研究の応用
3-Chloro-1-(2,5-dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, and cellular processes.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers, dyes, and coatings. It can also be used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-Chloro-1-(2,5-dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or nucleic acids. The interaction can lead to changes in the activity or function of the target, resulting in a biological effect. The compound may also participate in signaling pathways, modulating cellular processes and responses.
類似化合物との比較
3-Chloro-1-(2,5-dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione can be compared with other similar compounds, such as:
3-Chloro-1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione: This compound lacks the dimethylanilino group, which may result in different chemical and biological properties.
1-(2,5-Dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione: This compound lacks the chloro group, which may affect its reactivity and interactions.
3-Chloro-1-(2,5-dimethoxyphenyl)-4-anilinopyrrole-2,5-dione: This compound lacks the dimethyl groups on the anilino group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity.
特性
IUPAC Name |
3-chloro-1-(2,5-dimethoxyphenyl)-4-(3,5-dimethylanilino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-11-7-12(2)9-13(8-11)22-18-17(21)19(24)23(20(18)25)15-10-14(26-3)5-6-16(15)27-4/h5-10,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYWMBHTBOSMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-iodoquinazolin-4-amine](/img/structure/B3477305.png)

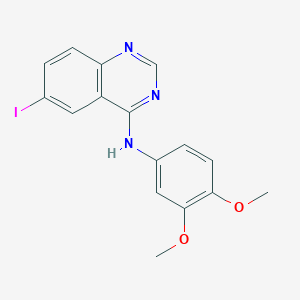
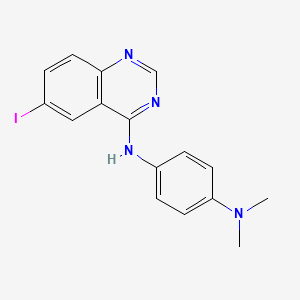
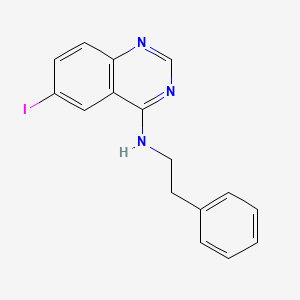

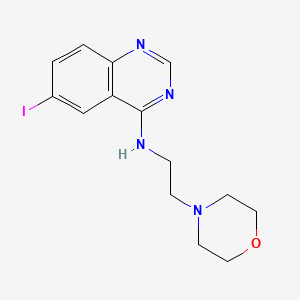
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B3477364.png)

![[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone](/img/structure/B3477378.png)

![2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3477393.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3477405.png)
